tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate
CAS No.:
Cat. No.: VC17555852
Molecular Formula: C13H18FNO3
Molecular Weight: 255.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18FNO3 |
|---|---|
| Molecular Weight | 255.28 g/mol |
| IUPAC Name | tert-butyl N-[2-(2-fluoro-4-hydroxyphenyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-10(16)8-11(9)14/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) |
| Standard InChI Key | XVXMLAJPEUCTGI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)O)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate (C₁₃H₁₈FNO₃) features a phenethyl core with three key substituents:
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A tert-butyl carbamate group (-OC(O)NH-C(CH₃)₃) at the ethylamine position.
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A fluoro substituent at the ortho position (C2) of the aromatic ring.
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A hydroxy group at the para position (C4) of the aromatic ring .
The tert-butyl group enhances steric bulk, potentially influencing binding affinity in biological systems, while the electron-withdrawing fluoro group and polar hydroxy group create a unique electronic profile.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈FNO₃ | |
| Molecular Weight | 263.29 g/mol | |
| XLogP3 (Partition Coeff) | 2.8 | |
| Hydrogen Bond Donors | 2 (NH and OH) |
Synthesis and Manufacturing Processes
General Synthetic Pathways
The synthesis of tert-butyl carbamates typically involves multi-step reactions:
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Phenethylamine Functionalization: Introduction of fluorine and hydroxy groups via electrophilic aromatic substitution or directed ortho-metalation .
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Carbamate Formation: Reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
A representative protocol for analogous compounds (e.g., tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate) involves:
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Lithiation of a precursor using n-butyllithium at -80°C in tetrahydrofuran (THF).
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Subsequent iodination with elemental iodine, achieving yields up to 94% .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lithiation | n-BuLi, THF, -80°C | - |
| Iodination | I₂, THF, -80°C to 35°C | 94% |
| Quenching | NH₄Cl, NaHSO₃ | - |
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by:
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pH Sensitivity: The carbamate group may hydrolyze under acidic or basic conditions, releasing tert-butanol and CO₂.
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Thermal Decomposition: Differential scanning calorimetry (DSC) of similar compounds shows decomposition above 150°C .
Solubility data extrapolated from analogs suggest:
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Polar Solvents: High solubility in DMSO (>50 mg/mL).
Applications in Medicinal Chemistry
Pharmacophore Development
The compound’s structure aligns with motifs seen in:
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Kinase Inhibitors: Fluoro and hydroxy groups mimic ATP-binding site interactions.
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CNS Agents: Phenethylamines are precursors to neurotransmitters like dopamine .
Table 3: Biological Activity of Structural Analogs
| Analog | Target | IC₅₀ |
|---|---|---|
| 4-Hydroxyphenethylamine | MAO-A | 12 μM |
| 2-Fluorophenethylamine | Dopamine Receptor | 8 nM |
Future Research Directions
Priority Areas
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